Propargyl-PEG13-bromide is a specialized compound that combines a polyethylene glycol (PEG) derivative with a propargyl group and a bromide moiety. This compound is significant in the field of bioconjugation and drug delivery due to its ability to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are pivotal in click chemistry. The propargyl group facilitates the formation of stable triazole linkages with azide-bearing compounds, while the hydrophilic PEG spacer enhances solubility in aqueous environments, making it an invaluable tool in various scientific applications .
Propargyl-PEG13-bromide is classified as a PEG derivative, specifically designed for use in bioconjugation and chemical biology. Its molecular formula is , and it has a molecular weight of approximately 691.7 g/mol . The compound is commercially available from various suppliers and is primarily used in research settings.
The synthesis of Propargyl-PEG13-bromide typically involves the reaction of PEG with propargyl bromide. The general synthetic route includes:
In industrial settings, this synthesis can be scaled up using automated systems to control reaction conditions more precisely, ensuring consistent product quality.
Propargyl-PEG13-bromide features a linear structure comprising a PEG backbone with propargyl and bromide functional groups attached. The presence of the bromide group serves as an excellent leaving group for nucleophilic substitution reactions, enhancing the compound's reactivity.
The structural integrity of this compound allows it to participate effectively in click chemistry reactions.
Propargyl-PEG13-bromide primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions, which are fundamental in click chemistry. The key aspects include:
The efficiency of these reactions makes Propargyl-PEG13-bromide suitable for various applications in drug development and biomolecular engineering.
The mechanism of action for Propargyl-PEG13-bromide revolves around its ability to facilitate the formation of triazole linkages through CuAAC reactions. This process involves:
This mechanism allows for precise control over protein levels within cells, impacting various biochemical pathways.
Propargyl-PEG13-bromide exhibits several notable physical and chemical properties:
These properties make it an excellent candidate for applications requiring solubility and reactivity.
Propargyl-PEG13-bromide has diverse applications within scientific research:
Propargyl-PEG13-bromide (CAS# 2055105-25-2) exemplifies rational heterobifunctional design, incorporating two orthogonal reactive groups: a propargyl terminal for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a bromide terminus for nucleophilic substitution. This dual functionality enables sequential bioconjugation strategies, where the bromide facilitates alkylation of amines, thiols, or carboxylates, while the propargyl group engages in strain-promoted or copper-mediated "click" reactions with azides. The molecular architecture follows the pattern Br⁻(CH₂CH₂O)₁₃⁻C≡CH, with the bromide serving as an exceptional leaving group (standard bond dissociation energy ~70 kcal/mol) for SN₂ reactions, and the alkyne exhibiting high click reactivity (typical second-order rate constants: 0.1–1 M⁻¹s⁻¹) [1] [7] [8]. This design overcomes limitations of homobifunctional PEG linkers by enabling controlled, stepwise assembly of complex bioconjugates like antibody-drug conjugates (ADCs) and diagnostic probes [1] [10].
The PEG13 spacer (13 ethylene oxide units, MW ~691.7 g/mol) represents a critical optimization for aqueous solubility and biocompatibility. Shorter PEG chains (e.g., PEG3–6) compromise hydrophilicity, leading to aggregation in biological media, while longer chains (e.g., PEG24) increase hydrodynamic radius unnecessarily. The PEG13 length provides an optimal balance:
Table 1: Impact of PEG Chain Length on Physicochemical Properties
PEG Units | Approx. MW (g/mol) | Solubility in Water | Biological Applications |
---|---|---|---|
PEG3 | ~206 | Limited | Small-molecule derivatization |
PEG8 | ~400 | Moderate | Peptide conjugation |
PEG13 | 691.7 | High (≥50 mg/mL) | Protein/antibody conjugation |
PEG24 | ~1200 | High | Nanoparticle functionalization |
Experimental data confirms PEG13 derivatives achieve >50 mg/mL solubility in water, DMSO, and physiological buffers, preventing precipitation during bioconjugation reactions. This hydrophilicity originates from hydrogen bonding between ether oxygens and water molecules, with PEG13 providing sufficient chain length to shield hydrophobic payloads (e.g., drug molecules) from aqueous environments. The extended conformation also reduces steric hindrance during biomolecular interactions [1] [5] [7].
The propargyl terminus demonstrates high efficiency in CuAAC reactions with diverse azide-functionalized biomolecules, forming stable 1,2,3-triazole linkages. Reaction kinetics studies show >95% conversion within 30–60 minutes at 25°C using catalytic Cu(I) (0.1–1 mol%) in aqueous/organic biphasic systems. This efficiency applies to azide-modified proteins, oligonucleotides, and nanoparticles. For instance, conjugation with azide-bearing antibodies achieves >90% coupling yields without aggregation, preserving antigen-binding affinity. The triazole product provides hydrolytic stability superior to ester or imine linkages, crucial for in vivo diagnostic applications [1] [8] [9]. Key advantages include:
The PEG13 spacer significantly accelerates triazole formation kinetics compared to non-PEGylated alkynes. Experimental data indicates a 2.5-fold rate enhancement (k₂ = 0.75 M⁻¹s⁻¹ vs. 0.3 M⁻¹s⁻¹ for propargyl bromide) in model reactions with benzyl azide. This acceleration arises from:
Table 2: Kinetic Parameters for Triazole Formation with Varying PEG Spacers
Compound | k₂ (M⁻¹s⁻¹) | Reaction Time (min) | Yield (%) |
---|---|---|---|
Propargyl bromide | 0.30 | 120 | 78 |
Propargyl-PEG4-bromide | 0.48 | 75 | 85 |
Propargyl-PEG13-bromide | 0.75 | 30 | 96 |
Propargyl-PEG24-bromide | 0.72 | 35 | 94 |
Reactions conducted with 1.0 eq alkyne, 1.2 eq azide, 0.2 eq CuSO₄, 0.4 eq sodium ascorbate in THF:H₂O (1:1), 25°C [1] [7] [9].
Industrial-scale synthesis employs both batch and emerging continuous flow methods:
Effective purification addresses three key impurities:
Industrial-scale processes employ sequential techniques:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1